![molecular formula C15H16N2O3 B3899377 2-cyano-3-(3-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899377.png)
2-cyano-3-(3-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Overview
Description
2-cyano-3-(3-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as C16, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
2-cyano-3-(3-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide exerts its effects by binding to specific sites on proteins, thereby altering their activity. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the formation of covalent bonds between this compound and the target protein.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the proteasome, an enzyme complex involved in the degradation of proteins. Additionally, this compound has been shown to induce cell death in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyano-3-(3-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is its ability to selectively bind to specific sites on proteins, making it a valuable tool for studying protein-protein interactions. Additionally, this compound is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of 2-cyano-3-(3-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, this compound could be used to study the role of specific proteins in various cellular processes, leading to a better understanding of disease mechanisms. Finally, the development of new probes based on this compound could lead to the identification of new drug targets and the development of new drugs.
Scientific Research Applications
2-cyano-3-(3-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to exhibit various biochemical and physiological effects, making it a valuable tool in scientific research. One of the most significant applications of this compound is in the study of protein-protein interactions. This compound has been used as a probe to identify and study the binding sites of proteins involved in various cellular processes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
(E)-2-cyano-3-(3-hydroxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-9-12(7-11-3-1-4-13(18)8-11)15(19)17-10-14-5-2-6-20-14/h1,3-4,7-8,14,18H,2,5-6,10H2,(H,17,19)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPKVKNZVBVMLR-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC(=CC=C2)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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